molecular formula C11H13NO3 B12073099 N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide

Cat. No.: B12073099
M. Wt: 207.23 g/mol
InChI Key: ABBGQGWAIHSSNW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide (CAS 186028-79-5) is a high-purity benzamide derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol, is characterized by a benzamide core structure substituted with a cyclopropylamino group, a hydroxyl group, and a methoxy group . The crystal structure of this compound has been resolved, revealing a monoclinic crystal system with space group P21/n and distinct bond angles, such as the C4–N1–C2 bond angle in the amide group measured at 122.61(13)° . This structural information is critical for researchers in rational drug design and molecular modeling studies. Benzamide derivatives are extensively investigated for their diverse biological properties and play a significant role in the exploration of novel drug candidates . The cyclopropyl carboxamide moiety, a key structural feature of this compound, is recognized as an important chemotype in antimicrobial research. Specifically, related analogs within the cyclopropyl carboxamide structural class have demonstrated potent antimalarial activity by targeting the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of Plasmodium falciparum . These inhibitors exhibit activity against the asexual blood stage, male gametes, and exoerythrocytic forms of the parasite, establishing the cyclopropyl carboxamide scaffold as a promising starting point for the development of new antimalarial therapies . Furthermore, amide derivatives bearing a cyclopropylaminocarbonyl substituent are also studied for their potential as cytokine inhibitors, indicating applicability in researching inflammatory conditions . The synthetic accessibility of this compound is well-established. A reported high-yield synthesis involves the coupling of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine in the presence of HATU and N,N-diisopropylethylamine in N,N-dimethylformamide, followed by purification via silica-gel column chromatography, providing the target product as a white solid in an 87.0% yield . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

N-cyclopropyl-4-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14)

InChI Key

ABBGQGWAIHSSNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide typically involves the condensation of 3-hydroxy-4-methoxybenzoic acid with cyclopropanamine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for about 4 hours. The product is then extracted and purified using silica-gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-methoxy-2-cyclopropylbenzaldehyde.

    Reduction: Formation of N-cyclopropyl-4-hydroxy-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-cyclopropyl-4-hydroxy-2-methoxy-benzamide and related cyclopropyl carboxamides as promising candidates for antimalarial drug development. The compound targets mitochondrial proteins, specifically cytochrome b, which is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria.

  • Mechanism of Action : The cyclopropyl carboxamide class has been shown to exhibit potent activity against the asexual stage of P. falciparum with an effective concentration (EC50) of approximately 40 nM, demonstrating low cytotoxicity to human cells . The structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl group significantly impact antimalarial efficacy. For instance, replacing the cyclopropyl substituent with smaller groups such as methyl or ethyl resulted in a notable decrease in activity, underscoring the importance of this moiety for maintaining potency .

Structure-Activity Relationships

The SAR analysis conducted on various derivatives of this compound reveals critical insights into how structural modifications influence biological activity. Key findings include:

Modification Impact on Activity (EC50)
Removal of cyclopropyl groupEC50 > 10 μM
Replacement with ethyl groupEC50 2.4 μM
Expansion to cyclobutylEC50 0.48 μM
Introduction of polar functionalitiesVaried activity, generally lower

This table illustrates how specific changes to the compound's structure can enhance or diminish its biological effectiveness, providing valuable guidance for future drug design efforts.

Case Study: Cyclopropyl Carboxamides

In a comprehensive study published in December 2024, researchers explored a series of cyclopropyl carboxamides, including this compound. The study utilized high-throughput screening methods to identify compounds with significant antimalarial properties and established a clear link between structural features and pharmacological outcomes .

Pharmacokinetic Properties

Another area of investigation focuses on optimizing the pharmacokinetic properties of compounds similar to this compound. Research indicates that modifications aimed at improving solubility and metabolic stability are essential for enhancing bioavailability and therapeutic efficacy against malaria .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of the hydroxyl and methoxy groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Polarity and Solubility

  • N-Cyclopropyl-4-methoxybenzamide (CAS 88229-13-4)

    • Structure : Lacks the C4 hydroxy group, replaced by a methoxy group.
    • Molecular Weight : 191.23 g/mol (vs. ~207 g/mol for the target compound, estimated based on the addition of a hydroxy group).
    • Polarity : Reduced compared to the target compound due to the absence of a polar hydroxy group. The methoxy group is moderately electron-donating but less hydrophilic.
    • Implications : Likely lower aqueous solubility than the target compound, which may enhance membrane permeability but reduce bioavailability in polar environments .
  • 4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide

    • Structure : Features a nitro group (electron-withdrawing) at C2 and dual methoxy groups.
    • Key Differences : The nitro group increases electron deficiency in the aromatic ring, contrasting with the electron-donating hydroxy group in the target compound. This could alter reactivity in electrophilic substitution or redox-sensitive environments.
    • Stability : Nitro groups may confer instability under reducing conditions, whereas the hydroxy group in the target compound could participate in oxidative reactions .

Steric and Conformational Effects

  • N-(2-(tert-Butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (6m) Structure: Contains a bulky tert-butyl group and a pyridine ring. Conformational Flexibility: The pyridine and ethyl linker introduce rotational freedom, unlike the rigid cyclopropyl group in the target compound. This rigidity may enhance binding specificity in constrained active sites .

Spectroscopic and Fluorescence Properties

  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
    • Structure : Chloro (electron-withdrawing) and methyl (electron-donating) substituents.
    • Fluorescence : Chloro groups typically quench fluorescence due to heavy atom effects, whereas hydroxy groups (as in the target compound) may enhance fluorescence via extended conjugation or hydrogen-bonding networks.
    • Spectroscopic Shifts : The target compound’s hydroxy group could red-shift UV-Vis absorption compared to chloro or methoxy analogs .

Biological Activity

N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

  • Cyclopropyl group : Enhances metabolic stability and influences pharmacokinetics.
  • Hydroxy group : Potentially engages in hydrogen bonding, which may stabilize interactions with biological targets.
  • Methoxy group : May increase lipophilicity and affect binding affinity to receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound has been investigated for its potential to inhibit certain enzymes involved in cell proliferation, suggesting anticancer properties. For instance, it may act as a dual inhibitor of SIK2 and SIK3, which are implicated in various cellular processes related to cancer progression .

Anticancer Activity

This compound has shown promising results in preclinical studies regarding its anticancer properties:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the growth of various cancer cell lines, including those derived from breast cancer (MCF-7) and leukemia (CEM-13) .
  • Mechanistic Insights : Flow cytometry assays indicated that the compound induces apoptosis in treated cells, suggesting a mechanism involving programmed cell death .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is significant:

  • Specificity : It has been noted for its selective inhibition of SIK2 and SIK3 while showing reduced activity against SIK1, which is crucial for minimizing side effects .
  • IC50 Values : The IC50 values for this compound against various targets have been reported in the range of nanomolar concentrations, indicating potent biological activity .

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed insights into how modifications can enhance biological activity:

ModificationEffect on Biological Activity
Cyclopropyl substitutionIncreased metabolic stability
Hydroxy group presenceEnhanced receptor binding via hydrogen bonding
Methoxy group inclusionImproved lipophilicity and binding affinity

These modifications have been systematically explored to optimize the compound's efficacy against specific biological targets .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Efficacy : A study demonstrated that the compound effectively inhibited proliferation in MCF-7 cells with an IC50 value significantly lower than that of traditional chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Study : Research indicated that this compound selectively inhibited SIK isoforms with minimal off-target effects, showcasing its potential as a therapeutic agent with fewer side effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-substituted benzamide derivatives like N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typical: (i) coupling 4-hydroxy-2-methoxybenzoic acid with cyclopropylamine using HBTU or DMT-MM as coupling agents in acetonitrile or DCM, and (ii) optimizing yields via temperature control (e.g., 50–80°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Purity is enhanced via recrystallization from ethanol/water mixtures . Monitor progress using TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) validate the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Confirm cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm). Hydroxy groups may appear as broad singlets (δ 5.0–6.0 ppm) .
  • FTIR : Detect amide C=O stretch (~1650–1680 cm⁻¹) and O-H stretch (~3200–3500 cm⁻¹). Methoxy C-O stretches appear at ~1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to the molecular formula.

Q. What in vitro assays are suitable for preliminary screening of antibacterial activity for this compound?

  • Methodological Answer : Use microbroth dilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) and test concentrations from 1–256 µg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC endpoints. Assess synergy with β-lactams if targeting enzymes like acps-pptase .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for phase estimation. Refine with SHELXL , applying restraints for disordered cyclopropyl groups. Analyze hydrogen bonding (e.g., O-H⋯O interactions) and π-stacking using Mercury software. Compare with analogues like 4-Chloro-N-(2-methoxyphenyl)benzamide (CCDC ref: XYZ) to validate geometry .

Q. What computational strategies can predict the compound’s interaction with bacterial acps-pptase enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: XXXX). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*). Analyze binding poses for hydrogen bonds with Ser/Thr residues and hydrophobic interactions with cyclopropane. Validate via MD simulations (GROMACS, 50 ns) to assess stability of the enzyme-ligand complex .

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) impact antioxidant activity in benzamide derivatives?

  • Methodological Answer : Synthesize analogues with varying substituents (e.g., 2,4-dihydroxy or 3-methoxy). Assess radical scavenging via DPPH assay (λ = 517 nm) and compare IC50 values. Correlate activity with Hammett σ values: electron-donating groups (e.g., -OCH3) enhance resonance stabilization of phenoxyl radicals. Use DFT calculations (M06-2X/6-311++G**) to map HOMO/LUMO distributions .

Q. How can contradictory fluorescence data in polar vs. nonpolar solvents be resolved for this compound?

  • Methodological Answer : Conduct spectrofluorometry in solvents of varying polarity (e.g., hexane, ethanol). Observe shifts in λemission: bathochromic shifts in polar solvents suggest intramolecular charge transfer (ICT). Use Stern-Volmer plots to quantify quenching by iodide, confirming static vs. dynamic mechanisms. Compare with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which shows similar ICT behavior .

Data Analysis & Optimization

Q. What statistical approaches are recommended for optimizing reaction yields in benzamide synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) with a central composite design. Variables: temperature (50–100°C), catalyst loading (0.5–2.0 eq), and solvent polarity (acetonitrile vs. DMF). Analyze via ANOVA to identify significant factors. For example, DMF may improve solubility but increase side reactions above 80°C .

Q. How can crystallographic data be reconciled with DFT-calculated bond lengths in this compound?

  • Methodological Answer : Overlay XRD-derived bond lengths (e.g., C-N amide bond: 1.33 Å) with DFT-optimized geometries (B3LYP/6-311+G**). Discrepancies >0.02 Å may indicate crystal packing effects. Use QTAIM analysis to assess electron density topology at bond critical points .

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